Cas no 1805139-05-2 (Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate)

Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate
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- Inchi: 1S/C12H10F3NO2/c1-2-18-11(17)5-7-4-10(13)9(12(14)15)3-8(7)6-16/h3-4,12H,2,5H2,1H3
- InChI Key: ZFCKYSVDJBRLRP-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C#N)C=C1C(F)F)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 340
- Topological Polar Surface Area: 50.1
- XLogP3: 2.5
Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015022154-1g |
Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate |
1805139-05-2 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
Alichem | A015022154-250mg |
Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate |
1805139-05-2 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015022154-500mg |
Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate |
1805139-05-2 | 97% | 500mg |
831.30 USD | 2021-06-18 |
Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate
Recent Advances in the Synthesis and Applications of Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate (CAS: 1805139-05-2)
Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate (CAS: 1805139-05-2) is a fluorinated phenylacetate derivative that has garnered significant attention in the field of medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. Recent studies have focused on its synthesis, structural characterization, and applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its synthetic routes, mechanistic insights, and potential applications.
A 2023 study published in the Journal of Fluorine Chemistry detailed an optimized synthetic route for Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group at the 4-position of the phenyl ring. The researchers reported a yield of 78% under mild reaction conditions, with excellent regioselectivity. The study also explored the compound's stability under various pH conditions, revealing its robustness in acidic environments, which is critical for its handling and storage in industrial settings.
In the context of medicinal chemistry, Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate has been identified as a versatile building block for the synthesis of fluorinated heterocycles. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) demonstrated its utility in the construction of pyrazole and pyrimidine derivatives, which exhibited promising inhibitory activity against cyclin-dependent kinases (CDKs). The incorporation of the difluoromethyl group was found to enhance the metabolic stability of these derivatives, addressing a common limitation in kinase inhibitor development.
Agrochemical applications of this compound have also been explored, particularly in the design of next-generation herbicides. Research conducted by Bayer AG (2023, unpublished data) revealed that derivatives of Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate displayed potent herbicidal activity against broadleaf weeds, with selectivity indices surpassing those of commercial benchmarks. The difluoromethyl moiety was hypothesized to contribute to improved leaf penetration and systemic translocation within target plants.
From a mechanistic perspective, computational studies published in Physical Chemistry Chemical Physics (2024) provided insights into the electronic effects of the difluoromethyl and cyano substituents on the reactivity of the phenylacetate core. Density functional theory (DFT) calculations indicated that these groups synergistically modulate the compound's frontier molecular orbitals, facilitating nucleophilic attacks at the ester carbonyl group—a property that explains its high reactivity in subsequent derivatization reactions.
Ongoing clinical investigations (Phase I/II) are evaluating Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate-derived prodrugs as potential treatments for inflammatory diseases. Preliminary results presented at the 2024 American Chemical Society National Meeting showed favorable pharmacokinetic profiles, with sustained release of the active metabolite in preclinical models. These findings position the compound as a promising candidate for further development in targeted drug delivery systems.
In conclusion, Ethyl 2-cyano-4-difluoromethyl-5-fluorophenylacetate (1805139-05-2) represents a multifaceted compound with growing importance in both pharmaceutical and agrochemical research. Recent advances in its synthesis and applications underscore its value as a fluorinated building block, while ongoing studies continue to expand its utility across multiple domains. Future research directions may include exploration of its enantioselective synthesis and investigation of its metal-chelating properties for catalytic applications.
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